molecular formula C25H23NO6 B3059244 (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid CAS No. 959576-01-3

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid

Cat. No. B3059244
CAS RN: 959576-01-3
M. Wt: 433.5 g/mol
InChI Key: DNZIXULKIJUDJI-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C25H23NO6 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

This compound is utilized in the enantioselective synthesis of new amino acids and their incorporation into peptides. For instance, derivatives of amino acids have been asymmetrically synthesized using strategies such as the Schollkopf synthesis. These derivatives are then incorporated into biologically active peptides using solid-phase peptide synthesis techniques, such as the Fmoc (fluoren-9-ylmethoxycarbonyl) strategy, which is essential for differential protection and selective deprotection of amino acids during synthesis (Paladino et al., 1993).

Chemical Properties and Reactions

The compound's derivatives, such as 9-aminofluorene and its methoxy versions, have been studied for their chemical reactions with various reagents (e.g., ethyl chloroformate, maleic anhydride) and their physiological properties. These studies contribute to understanding the compound's reactivity and potential applications in designing new chemical entities (Neish, 2010).

Antioxidant and Biological Activity

Derivatives of this compound have been synthesized and evaluated for their biological activities, including antioxidant, anti-inflammatory, and antiulcer effects. Such studies highlight the potential therapeutic applications of these derivatives in medicine and pharmacology (Subudhi & Sahoo, 2011).

Solid-Phase Syntheses of Peptides

The compound's derivatives are used in the solid-phase syntheses of peptides, including β-peptides. This involves the diastereoselective amidomethylation of specific enolates, followed by protective group exchanges, demonstrating the compound's utility in peptide engineering and synthesis (Šebesta & Seebach, 2003).

Bioimaging Applications

The water-soluble derivatives of this compound have been explored for their linear photophysical characteristics and two-photon absorption properties, making them attractive for bioimaging applications, particularly for targeting specific biological markers such as integrins in cell imaging (Morales et al., 2010).

properties

IUPAC Name

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO6/c1-31-21-13-7-6-12-19(21)22(23(27)24(28)29)26-25(30)32-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20,22-23,27H,14H2,1H3,(H,26,30)(H,28,29)/t22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZIXULKIJUDJI-GOTSBHOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376172
Record name (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959576-01-3
Record name (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
Reactant of Route 4
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.